molecular formula C11H19N3 B15293774 5,6-Dimethyl-2-neopentylpyrimidin-4-amine

5,6-Dimethyl-2-neopentylpyrimidin-4-amine

Cat. No.: B15293774
M. Wt: 193.29 g/mol
InChI Key: MNLAPLDQJPILQO-UHFFFAOYSA-N
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Description

5,6-Dimethyl-2-neopentylpyrimidin-4-amine is a chemical compound with the molecular formula C11H19N3 and a molecular weight of 193.29 g/mol . This compound belongs to the class of pyrimidines, which are heterocyclic aromatic organic compounds similar to pyridine. Pyrimidines are significant in various biological processes and are found in many natural and synthetic compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Dimethyl-2-neopentylpyrimidin-4-amine can be achieved through several synthetic routes. One common method involves the acylation of 5-acetyl-4-aminopyrimidines followed by cyclization using ammonium acetate (NH4OAc).

Industrial Production Methods

Industrial production of this compound typically involves bulk manufacturing processes that ensure high purity and yield. Companies like ChemScene provide bulk custom synthesis and procurement services for this compound .

Chemical Reactions Analysis

Types of Reactions

5,6-Dimethyl-2-neopentylpyrimidin-4-amine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another atom or group of atoms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). Reaction conditions vary depending on the desired product and the specific reaction being performed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce various oxidized derivatives, while reduction reactions may yield reduced forms of the compound.

Scientific Research Applications

5,6-Dimethyl-2-neopentylpyrimidin-4-amine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activities and interactions with biological molecules.

    Medicine: It is investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: It is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 5,6-Dimethyl-2-neopentylpyrimidin-4-amine involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the specific target and pathway involved. For example, the compound may interact with enzymes or receptors, leading to changes in cellular processes and functions .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5,6-Dimethyl-2-neopentylpyrimidin-4-amine include other pyrimidine derivatives such as pyrimido[4,5-d]pyrimidines and pyrimido[5,4-d]pyrimidines . These compounds share structural similarities and may exhibit similar chemical and biological properties.

Uniqueness

What sets this compound apart from other similar compounds is its specific substitution pattern and the presence of the neopentyl group. This unique structure can lead to distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C11H19N3

Molecular Weight

193.29 g/mol

IUPAC Name

2-(2,2-dimethylpropyl)-5,6-dimethylpyrimidin-4-amine

InChI

InChI=1S/C11H19N3/c1-7-8(2)13-9(14-10(7)12)6-11(3,4)5/h6H2,1-5H3,(H2,12,13,14)

InChI Key

MNLAPLDQJPILQO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(N=C1N)CC(C)(C)C)C

Origin of Product

United States

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